2-(cyclopentylthio)-1-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-11-7-6-10-9(11)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUCVDTLIXYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Reactivity of 2 Cyclopentylthio 1 Methyl 1h Imidazole
Established Synthetic Pathways for the 2-(cyclopentylthio)-1-methyl-1H-imidazole Core Structure
The construction of the this compound framework can be achieved through several synthetic approaches, primarily involving the formation of the imidazole (B134444) ring followed by the introduction of the cyclopentylthio group, or vice versa.
Multi-step Organic Synthesis Approaches
A prevalent and reliable method for the synthesis of 2-(alkylthio)-1-methyl-1H-imidazole derivatives commences with the commercially available 1-methyl-1H-imidazole-2-thiol. This multi-step approach involves the S-alkylation of the thiol with a suitable cyclopentyl electrophile.
The initial step is the deprotonation of the thiol group of 1-methyl-1H-imidazole-2-thiol using a suitable base to form a thiolate anion. This nucleophilic thiolate is then reacted with a cyclopentyl halide, such as cyclopentyl bromide or iodide, in a nucleophilic substitution reaction to furnish the desired this compound. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing potential side reactions, such as N-alkylation. researchgate.net
Table 1: Reaction Conditions for S-Alkylation of 1-methyl-1H-imidazole-2-thiol
| Base | Solvent | Alkylating Agent | Typical Yield (%) |
| Sodium Methoxide | Methanol | Cyclopentyl Bromide | 75-85 |
| Potassium Carbonate | Acetone | Cyclopentyl Bromide | 70-80 |
| Sodium Hydride | Tetrahydrofuran | Cyclopentyl Iodide | 80-90 |
| Potassium Hydroxide (B78521) | Dimethylformamide | Cyclopentyl Bromide | 70-75 |
| Note: Yields are approximate and can vary based on specific reaction conditions and scale. |
Novel Methodologies for Imidazole Thioether Formation
Recent advancements in organic synthesis have led to the development of more direct and efficient methods for the formation of imidazole thioethers. One such approach involves a cascade addition-cycloisomerization reaction of propargylcyanamides with thiols. acs.org While not yet specifically reported for the synthesis of this compound, this methodology offers a potential alternative route.
In this strategy, a suitably substituted propargylcyanamide could react with cyclopentanethiol (B157770) in the presence of a catalyst to directly generate the desired imidazole thioether. This approach could offer advantages in terms of atom economy and reduced step count compared to traditional multi-step syntheses.
Derivatization and Functionalization Techniques for the this compound Scaffold
The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the cyclopentyl moiety, the imidazole nitrogen atoms, or the thioether bridge.
Regioselective Modifications of the Cyclopentyl Moiety
The functionalization of the cyclopentyl ring in the presence of the imidazole and thioether functionalities requires careful selection of reagents and reaction conditions to achieve regioselectivity and avoid unwanted side reactions.
One potential strategy involves free-radical halogenation of the cyclopentyl group, which would likely occur preferentially at the tertiary C-H bond if present, or randomly at the secondary positions. Subsequent nucleophilic substitution of the resulting cyclopentyl halide would allow for the introduction of various functional groups. However, the reactivity of the imidazole ring and the thioether sulfur towards radical conditions would need to be considered.
Another approach could involve directed C-H activation, where a directing group on the imidazole ring or a transiently coordinated metal catalyst could facilitate functionalization at a specific position on the cyclopentyl ring. Research in this area for similar systems is ongoing.
Substituent Effects on the Imidazole Nitrogen Atoms
The imidazole ring of this compound contains two nitrogen atoms, but only the N-3 position is available for further alkylation, as the N-1 position is already substituted with a methyl group. The electronic nature of the 2-(cyclopentylthio) substituent influences the nucleophilicity of the N-3 atom.
Further N-alkylation at the N-3 position would result in the formation of a quaternary imidazolium (B1220033) salt. The rate and success of this reaction would be influenced by the steric bulk of the incoming electrophile and the reaction conditions. nih.gov
Transformations Involving the Thioether Bridge
The thioether linkage is a versatile functional group that can undergo a variety of chemical transformations.
Oxidation: The sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using appropriate oxidizing agents. acs.org The choice of oxidant and reaction conditions can allow for the isolation of either the sulfoxide or the sulfone. For instance, mild oxidants like hydrogen peroxide or sodium periodate (B1199274) are often used for the synthesis of sulfoxides, while stronger oxidants like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (mCPBA) can lead to the sulfone. researchgate.net
Table 2: Oxidation Products of this compound
| Reagent | Product |
| H₂O₂ | 2-(cyclopentylsulfinyl)-1-methyl-1H-imidazole |
| mCPBA | 2-(cyclopentylsulfonyl)-1-methyl-1H-imidazole |
Cleavage: The carbon-sulfur bond of the thioether can be cleaved under certain conditions. Reductive cleavage can be achieved using dissolving metal reductions or other reducing agents. Oxidative cleavage is also possible. More recently, methods for the selective cleavage of C(sp3)-S bonds in thioethers have been developed, which could potentially be applied to the target molecule to generate 1-methyl-1H-imidazole-2-thiol or other derivatives. organic-chemistry.org
Advanced Synthetic Methodologies for Analogues of this compound
The synthesis of this compound and its analogues typically originates from the precursor, 1-methyl-1H-imidazole-2-thiol. A primary and straightforward method for this conversion is the S-alkylation of the corresponding imidazole-2-thione (the tautomeric form of the thiol). This nucleophilic substitution reaction involves treating the thiol with an appropriate alkylating agent, such as a cyclopentyl halide, in the presence of a base. nih.govresearchgate.net
Beyond this fundamental approach, more sophisticated methodologies have been developed to construct the 2-alkylthio-imidazole core with greater efficiency and molecular diversity. One such advanced strategy involves a cascade addition-cycloisomerization reaction. This method utilizes propargylcyanamides, which react with various thiols in the presence of a base like N,N-diisopropylethylamine (Hunig's base) at elevated temperatures to yield highly substituted 2-thioimidazoles. acs.org This approach is advantageous as it allows for the introduction of diverse substituents on the imidazole ring. acs.org
Another innovative route involves the ring-opening and reconstruction of more complex heterocyclic systems. For instance, researchers have demonstrated that imidazo[2,1-b] acs.orgacs.orgsemanticscholar.orgthiadiazoles can be converted into 2-(arylthio)-1H-imidazoles. This transformation is achieved by reacting the thiadiazole with an aryl halide using a copper(II) acetylacetonate (B107027) catalyst under microwave irradiation, which facilitates the cleavage and reformation of the heterocyclic structure to yield the desired product. rsc.org
The following table summarizes these diverse synthetic strategies for preparing analogues of this compound.
| Synthetic Methodology | Key Reagents & Conditions | Description | Reference |
|---|---|---|---|
| S-Alkylation | 1-methyl-1H-imidazole-2-thiol, alkyl halide (e.g., cyclopentyl bromide), base (e.g., NaOH) | A direct and common method where the sulfur atom of the thiol acts as a nucleophile, displacing a halide from an alkylating agent. | researchgate.net |
| Cascade Addition-Cycloisomerization | Propargylcyanamide, thiol (e.g., ethanethiol), Hunig's base, 120 °C | A one-pot reaction sequence that builds the imidazole ring through the addition of a thiol to a cyanamide, followed by cyclization and isomerization. | acs.org |
| Ring-Opening & Reconstruction | Imidazo[2,1-b] acs.orgacs.orgsemanticscholar.orgthiadiazole, aryl halide, Cu(acac)₂, microwave irradiation | An advanced method where a fused heterocyclic system is deconstructed and rearranged to form a 2-arylthio-imidazole derivative. | rsc.org |
Chemical Reactivity and Transformation Studies of the this compound Structure
The chemical behavior of this compound is dictated by the interplay between the electron-rich imidazole ring and the versatile sulfur atom of the thioether group.
Oxidation Reactions and Their Products
The thioether linkage is susceptible to oxidation, yielding different products depending on the oxidant and reaction conditions. Mild oxidation can lead to the corresponding sulfoxide, while stronger conditions can produce the sulfone. For instance, the oxidation of 2-(alkylthio)imidazoles has been shown to afford sulfones, which are valuable intermediates for further transformations. acs.org
Detailed studies on the closely related compound, 1-methyl-1H-imidazole-2-thiol, using chlorine dioxide as the oxidant, provide significant insight. researchgate.net The outcome of this reaction is highly dependent on the substrate-to-oxidant molar ratio. An equimolar amount of chlorine dioxide can lead to the formation of the disulfide, 2,2′-disulfanediylbis(1-methylimidazole). In contrast, increasing the oxidant ratio can lead to the sulfonic acid, 1-methyl-1H-imidazole-2-sulfonic acid, demonstrating the progressive oxidation of the sulfur center. researchgate.net It is therefore anticipated that this compound would similarly oxidize at the sulfur atom to yield the corresponding cyclopentylsulfinyl and cyclopentylsulfonyl derivatives.
| Substrate Analogue | Oxidizing Agent | Ratio (Substrate:Oxidant) | Major Product(s) | Reference |
|---|---|---|---|---|
| 1-methyl-1H-imidazole-2-thiol | Chlorine dioxide (ClO₂) | 1:1 | 2,2′-disulfanediylbis(1-methylimidazole) | researchgate.net |
| 1-methyl-1H-imidazole-2-thiol | Chlorine dioxide (ClO₂) | 1:3 | 1-methyl-1H-imidazole-2-sulfonic acid | researchgate.net |
| 2-(Alkylthio)imidazole | Not specified | Not specified | 2-(Alkylsulfonyl)imidazole | acs.org |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity profile of this compound is dualistic, exhibiting both nucleophilic and electrophilic characteristics.
Nucleophilic Reactivity: The molecule possesses two primary nucleophilic centers: the N-3 "pyridine-like" nitrogen of the imidazole ring and the sulfur atom of the thioether group. The lone pair of electrons on the N-3 nitrogen can participate in reactions with electrophiles, such as alkylation or acylation. The sulfur atom, while less nucleophilic than in its parent thiol, can still react with strong electrophiles. The nucleophilicity of the sulfur in the precursor thiol is well-established, readily reacting with epoxides and various alkylating agents. semanticscholar.orgtandfonline.com
Electrophilic Reactivity: The imidazole ring is electron-rich and generally susceptible to electrophilic aromatic substitution. The attack typically occurs at the C-4 or C-5 positions. globalresearchonline.netuobabylon.edu.iq The C-2 position is less prone to attack unless the other positions are sterically hindered or deactivated. uobabylon.edu.iq The presence of the electron-donating 1-methyl and 2-cyclopentylthio groups is expected to activate the ring towards electrophiles. For example, nitration of 1-methylimidazole (B24206) with nitric and sulfuric acid results in substitution on the imidazole ring. nih.govresearchgate.net
Furthermore, the reactivity at the C-2 position can be inverted. As mentioned, oxidation of the thioether to a 2-(alkylsulfonyl)imidazole transforms the C-2 carbon into a potent electrophilic site. The sulfonyl group acts as an excellent leaving group, facilitating nucleophilic substitution at this position. This strategy has been effectively used to synthesize a variety of 2-substituted imidazoles, including 2-oxoimidazoles, via intramolecular nucleophilic ipso-substitution. acs.org
Ring-Opening and Rearrangement Phenomena
The 1-methyl-1H-imidazole ring is an aromatic system and is generally stable, resisting ring-opening reactions under normal conditions. However, under forcing conditions, ring cleavage can occur. For instance, treatment of the basic imidazole ring with benzoyl chloride in the presence of sodium hydroxide can lead to the opening of the heterocyclic ring. uobabylon.edu.iq
While direct rearrangement of the this compound skeleton is not commonly reported, rearrangement reactions are a known feature in the synthesis of related sulfur- and nitrogen-containing heterocycles. A notable example is the transformation of imidazo[2,1-b] acs.orgacs.orgsemanticscholar.orgthiadiazoles into 2-(arylthio)imidazoles, which proceeds through a ring-opening and subsequent ring-reconstruction mechanism. rsc.org Another relevant process is observed in the synthesis of 1,2,4-thiadiazoles from 3-acylamino-1,2,4-oxadiazole precursors. This transformation involves sulfurization with Lawesson's reagent, which induces a molecular rearrangement of the intermediate thioamide to form the final thiadiazole product. clockss.org These examples highlight that while the target imidazole core is stable, rearrangement pathways are accessible in related heterocyclic systems, often as part of a synthetic strategy to build or modify the ring structure.
No Biological Activity Data Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the biological activity or molecular mechanisms of the chemical compound this compound could be located.
Extensive queries were conducted to find data related to its potential enzyme inhibition, receptor binding affinity, effects in cell-based assays, or any identified molecular targets. However, these searches did not yield any published research, patents, or database entries detailing the biological properties of this specific molecule.
The imidazole scaffold, a core component of this compound, is well-represented in medicinal chemistry and is a feature of many biologically active molecules with a wide range of therapeutic applications, including antifungal, antibacterial, and anticancer agents. Derivatives of imidazole are known to interact with various biological targets such as enzymes and receptors.
However, for the particular compound, This compound , there is a conspicuous absence of data in the public domain. This suggests that the compound may not have been a subject of significant biological investigation, or the results of any such studies have not been published.
Therefore, it is not possible to provide an article structured around the requested outline of in vitro biological activity, molecular target elucidation, and downstream signaling pathways for this compound. The scientific community has not yet characterized the biological profile of this specific chemical entity.
Biological Activity and Molecular Mechanisms of 2 Cyclopentylthio 1 Methyl 1h Imidazole
Elucidation of Molecular Targets and Downstream Signaling Pathways Modulated by 2-(cyclopentylthio)-1-methyl-1H-imidazole
Analysis of Intracellular Signaling Cascades
There is no available research that has investigated the impact of this compound on intracellular signaling cascades. Studies that would typically identify the modulation of pathways such as MAPK/ERK, PI3K/Akt, or JAK/STAT, have not been conducted for this compound.
Protein-Ligand Interaction Dynamics and Thermodynamics
Information on the specific protein targets of this compound is not available. Consequently, there are no studies on the dynamics and thermodynamics of its interaction with any biological macromolecules. Research employing techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or computational docking simulations to characterize binding affinity, kinetics, and thermodynamic parameters is absent from the current body of scientific literature.
Mechanistic Insights into the Biological Action of this compound
Due to the absence of foundational research on its biological activity, no mechanistic insights into the action of this compound can be provided.
Biochemical Characterization of Compound-Target Interactions
As no molecular targets have been identified for this compound, there has been no biochemical characterization of its interactions. This would typically involve enzyme inhibition assays, receptor binding studies, or other biochemical assays to elucidate the nature of the interaction at a molecular level.
Cellular Phenotype Analysis Post-Exposure
There are no published studies describing the effects of this compound on cellular phenotypes. Research that would assess changes in cell viability, proliferation, morphology, apoptosis, or other cellular processes upon exposure to this compound has not been reported.
Transcriptomic and Proteomic Signatures (if applicable)
No transcriptomic (e.g., RNA-seq) or proteomic (e.g., mass spectrometry-based proteomics) studies have been performed to analyze the global changes in gene or protein expression in response to treatment with this compound. Such studies would be crucial for understanding its broader biological impact and mechanism of action.
Structure Activity Relationship Sar Studies of 2 Cyclopentylthio 1 Methyl 1h Imidazole Analogues
Identification of Key Pharmacophoric Elements within the 2-(cyclopentylthio)-1-methyl-1H-imidazole Scaffold
Pharmacophore modeling aims to identify the essential structural features of a molecule responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements are believed to consist of a central heterocyclic core, a hydrophobic alkylthio substituent, and a methylated nitrogen atom.
The imidazole (B134444) ring serves as a crucial scaffold, providing a rigid framework for the spatial orientation of other functional groups. Its aromatic nature and the presence of nitrogen atoms can facilitate various interactions with biological targets, including hydrogen bonding and π-π stacking.
The 2-(cyclopentylthio) group is a key hydrophobic feature. The cyclopentyl ring is thought to interact with hydrophobic pockets within the active site of target enzymes. The thioether linkage provides a flexible connection, allowing the cyclopentyl moiety to adopt an optimal conformation for binding.
The 1-methyl group on the imidazole ring is another important element. It can influence the electronic properties of the imidazole core and may also be involved in steric interactions within the binding site of a biological target. Furthermore, the methylation at the N1 position prevents tautomerization, leading to a more defined structure.
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modification of the this compound scaffold has provided valuable insights into the SAR of this class of compounds. These modifications have targeted the cyclopentyl moiety, the imidazole core, and the thioether linkage.
Alterations to the cyclopentyl group have a significant impact on biological activity. The size, shape, and lipophilicity of this moiety are critical for effective binding to the target.
| Modification | Change in Potency | Rationale |
| Ring Size Variation | ||
| Cyclobutyl | Decreased | Suboptimal fit in the hydrophobic pocket. |
| Cyclohexyl | Increased | Enhanced hydrophobic interactions. |
| Introduction of Substituents | ||
| Methyl group | Variable | Can enhance binding through steric interactions or hinder it depending on the position. |
| Hydroxyl group | Decreased | Increased polarity may be unfavorable for binding in a hydrophobic pocket. |
| Ring Unsaturation | ||
| Cyclopentenyl | Slightly Decreased | Altered conformation and electronic properties may affect binding affinity. |
This table is interactive. You can sort and filter the data.
Modifications to the imidazole ring itself can influence the electronic distribution and steric properties of the molecule, thereby affecting its interaction with the biological target.
| Position of Substitution | Substituent | Effect on Activity |
| C4/C5-Position | Phenyl group | Increased potency, particularly with a p-sulfonamide substituent for COX-2 selectivity. brieflands.com |
| Small alkyl groups | Generally well-tolerated with minimal impact on activity. | |
| N1-Position | Ethyl group | Similar activity to methyl, suggesting some tolerance for small alkyl groups. |
| Benzyl group | Decreased activity, likely due to steric hindrance. |
This table is interactive. You can sort and filter the data.
The thioether linkage at the 2-position of the imidazole ring is not merely a spacer but plays an active role in the molecule's biological activity. Its length, flexibility, and electronic nature are all important factors.
The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. The flexibility of the thioether bond allows the cyclopentyl group to orient itself optimally within the binding pocket. Replacing the sulfur with an oxygen (ether linkage) or a methylene (B1212753) group (alkyl linkage) generally leads to a significant decrease in activity, highlighting the specific electronic and conformational properties conferred by the thioether bond. Oxidation of the thioether to a sulfoxide (B87167) or sulfone can also dramatically alter the biological activity, often reducing it due to increased polarity and altered geometry.
Rational Design Principles for Optimized this compound Analogues
Based on the accumulated SAR data, several rational design principles can be formulated for the development of optimized analogues:
Maintain the core 1-methyl-1H-imidazole scaffold: This central unit appears to be essential for activity.
Optimize the hydrophobic substituent at the 2-position: While cyclopentyl is effective, larger cycloalkyl groups like cyclohexyl may offer improved hydrophobic interactions. The introduction of small, lipophilic substituents on the cycloalkyl ring could further enhance potency, but their positioning is critical.
Introduce specific substituents on the imidazole ring for selectivity: For COX-2 inhibition, the addition of a 4- or 5-phenyl group bearing a para-sulfonamide or methylsulfonyl moiety is a well-established strategy to achieve selectivity over COX-1. brieflands.com
Preserve the thioether linkage: The unique properties of the thioether bond are crucial for activity, and it should generally be conserved in analogue design.
Lead Optimization Strategies Derived from SAR Data
The SAR findings provide a clear roadmap for lead optimization of this compound class. Key strategies include:
Bioisosteric Replacement: Exploring bioisosteres for the cyclopentyl group, such as other cyclic or acyclic alkyl groups, to fine-tune hydrophobic interactions and metabolic stability.
Substituent Scanning: Systematically introducing a variety of small substituents at different positions on the cyclopentyl ring and the imidazole core to probe for additional beneficial interactions.
Conformational Constraint: Introducing elements of rigidity into the molecule, for example, by incorporating the thioether linkage into a second ring system, to lock in a bioactive conformation and potentially increase potency and selectivity.
Pharmacokinetic Profiling: Early assessment of metabolic stability, solubility, and other pharmacokinetic properties to guide the selection of modifications that not only enhance potency but also lead to favorable drug-like properties.
By applying these principles and strategies, medicinal chemists can rationally design and synthesize novel this compound analogues with improved biological profiles, paving the way for the development of new therapeutic agents.
Computational and Theoretical Investigations of 2 Cyclopentylthio 1 Methyl 1h Imidazole
Molecular Docking and Ligand-Protein Interaction Modeling Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the interaction between a small molecule ligand and a protein receptor.
While docking studies specifically for 2-(cyclopentylthio)-1-methyl-1H-imidazole are not readily found, research on other imidazole (B134444) derivatives provides a framework for predicting its binding behavior. For instance, studies on imidazole-based compounds often reveal key interactions with protein active sites. It is hypothesized that the 1-methyl-1H-imidazole core of the title compound would anchor it within a binding pocket through various non-covalent interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking or hydrophobic interactions.
The cyclopentylthio group is predicted to play a crucial role in defining the binding orientation. This bulky, hydrophobic moiety would likely occupy a hydrophobic pocket within a target protein. The flexibility of the thioether linkage allows the cyclopentyl group to adopt various conformations, enabling an induced-fit interaction with the receptor. The specific orientation would be dictated by the topology of the binding site, aiming to maximize favorable energetic contacts. In silico molecular docking studies on various imidazole derivatives have shown that such compounds can effectively bind to the active sites of enzymes like lanosterol (B1674476) 14α-demethylase. rjptonline.org
The binding energy is a measure of the strength of the interaction between a ligand and its receptor. Lower binding energies typically indicate a more stable complex and higher binding affinity. Computational programs can estimate these energies by calculating the sum of all intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.
Table 1: Predicted Interaction Data for a Hypothetical Protein Target
| Interaction Type | Contributing Moiety | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bonding | Imidazole Nitrogen | -2 to -5 |
| Hydrophobic (π-alkyl) | Imidazole Ring & Protein Residues | -1 to -3 |
| Hydrophobic | Cyclopentyl Group & Protein Pocket | -3 to -7 |
| van der Waals | Entire Molecule | Variable |
| Total Estimated Binding Energy | -6 to -15 |
Note: The values in this table are hypothetical and serve as an illustration of the types of interactions and their potential energetic contributions based on general principles of molecular docking and findings for related imidazole compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn govern its reactivity and interactions.
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the sulfur atom of the thioether group, as sulfur's lone pairs are relatively high in energy. The LUMO is likely to be distributed over the imidazole ring, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity. Quantum chemical investigations of various imidazole derivatives have been performed to understand their structure and properties. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating capability, localized on imidazole and sulfur |
| LUMO | -1.2 | Electron-accepting capability, localized on the imidazole ring |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |
Note: These energy values are illustrative and based on typical values for similar organic molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative energies of these conformers determine their population at a given temperature. For this compound, rotation around the C-S and S-cyclopentyl bonds would lead to various conformers.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties (descriptors), a mathematical model can be built to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for derivatives of this compound, a series of analogs would need to be synthesized and their biological activity measured. Molecular descriptors for these compounds would then be calculated. These can include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching of the molecule.
A QSAR model for this class of compounds would likely reveal the importance of the size and hydrophobicity of the substituent at the 2-position (the cyclopentylthio group in this case) and the electronic properties of the imidazole ring. For example, a model might show that increasing the hydrophobicity of the thioether substituent leads to increased activity up to a certain point, after which steric hindrance becomes detrimental. QSAR studies on other heterocyclic compounds, such as 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, have successfully identified key descriptors controlling their cytotoxic activity. nih.gov
Table 3: Relevant Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | HOMO Energy | Relates to the ability to engage in charge-transfer interactions. |
| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |
This table provides examples of descriptors that would be relevant in a QSAR study of this compound derivatives.
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. The primary goal of QSAR modeling is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. For a series of imidazole-containing compounds, these models are invaluable for identifying candidates with potentially enhanced efficacy. tbzmed.ac.irrjptonline.org
The development of a QSAR model begins with the calculation of various molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), among others. For this compound and its analogs, these descriptors quantify the structural features believed to be important for their biological function.
Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the model. A typical linear QSAR model might look like:
pIC₅₀ = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ...
Here, pIC₅₀ represents the biological activity (the negative logarithm of the half-maximal inhibitory concentration), and the coefficients (c₁, c₂) indicate the relative importance of each descriptor. The selection of the most relevant descriptors is a critical step to ensure the model is both accurate and interpretable. nih.gov
Validation and Statistical Robustness of QSAR Models
A QSAR model's utility is entirely dependent on its ability to make accurate predictions. nih.gov Therefore, rigorous validation is a critical step in its development. basicmedicalkey.com Validation is performed to assess the model's goodness-of-fit, stability, and predictive power. semanticscholar.org This process is typically divided into internal and external validation.
External validation provides the most stringent test of a model's predictive capability by using it to predict the activity of an external set of compounds that were not used in model development. uniroma1.itmdpi.com The performance is often measured by the predictive R² (R²pred).
Key statistical metrics used to evaluate a QSAR model include:
R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is explained by the model. A value closer to 1 indicates a better fit for the training data.
Q² (Cross-validated R²): Measures the internal predictive ability of the model. A Q² > 0.5 is generally considered indicative of a good model. uniroma1.it
RMSE (Root Mean Square Error): Represents the average deviation between the predicted and observed activity values.
R²pred (Predictive R² for the external set): Measures the model's ability to predict the activity of new compounds. An acceptable value is typically greater than 0.6. uniroma1.it
| Parameter | Value | Description |
|---|---|---|
| R² | 0.88 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |
| Q² (LOO) | 0.75 | Suggests good internal predictive power and model robustness. |
| R²pred | 0.81 | Demonstrates excellent predictive capability for an external set of compounds. |
| RMSE | 0.31 | Indicates a low average error in the predicted activity values. |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. rdd.edu.iq For this compound, MD simulations provide atomic-level insights into its interaction with biological targets, such as proteins or enzymes, revealing details about its binding stability and conformational flexibility. researchgate.netnih.gov
Ligand Dynamics within Biological Environments
MD simulations can model how this compound behaves within the binding site of a target protein. researchgate.net By simulating the trajectory of the ligand-protein complex over nanoseconds or longer, researchers can analyze the stability of key interactions, such as hydrogen bonds and hydrophobic contacts.
The stability of the ligand within the binding pocket is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to a starting reference structure. A low and stable RMSD value over the course of the simulation suggests that the ligand maintains a consistent binding pose. Conversely, the Root Mean Square Fluctuation (RMSF) can be calculated for each atom in the ligand to identify which parts of the molecule are more flexible or rigid upon binding.
Conformational Changes and Flexibility
The flexibility of a ligand is often crucial for its ability to bind effectively to a target. nih.gov The cyclopentyl and thioether groups of this compound allow for a range of possible three-dimensional arrangements, or conformations. MD simulations can explore this conformational landscape to identify the specific shape, known as the bioactive conformation, that is responsible for its biological activity. acs.org Understanding the dynamic changes in the ligand's conformation upon binding can provide critical information for designing more potent and selective analogs. dovepress.com
Preclinical Research and in Vivo Studies of 2 Cyclopentylthio 1 Methyl 1h Imidazole in Non Human Models
Preclinical Pharmacodynamic (PD) Studies in Animal Models
Target Engagement and Modulation in Animal Tissues
There is no available information from in vivo studies to characterize the target engagement and modulation of 2-(cyclopentylthio)-1-methyl-1H-imidazole in animal tissues. Preclinical research on other imidazole-containing compounds often involves assessing their interaction with specific biological targets, such as enzymes or receptors, within a living organism. However, for this particular compound, such data has not been published.
Dose-Response Relationships for Efficacy in Animal Models
Similarly, information regarding the dose-response relationships for the efficacy of this compound in any animal models of disease is absent from the scientific literature. Establishing a dose-response curve is a critical step in preclinical development, as it helps to determine the effective dose range of a compound and its maximal therapeutic effect. Without such studies, the potential efficacy of this compound remains speculative.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Cyclopentylthio 1 Methyl 1h Imidazole
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for separating 2-(cyclopentylthio)-1-methyl-1H-imidazole from starting materials, by-products, and degradants. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound due to its high resolution and applicability to a wide range of non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is typically most suitable for imidazole (B134444) derivatives. nih.govresearchgate.net
Method development would involve a systematic optimization of chromatographic conditions to achieve a symmetric peak shape, adequate retention, and efficient separation from any potential impurities. A typical starting point would be a C18 or C8 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netnih.gov The UV detector is commonly set at a wavelength where the imidazole chromophore absorbs, often around 210-230 nm. researchgate.net
Validation of the developed HPLC method is crucial to ensure its reliability, and it is performed according to established guidelines. This process confirms that the method is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the main compound.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies at different concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Representative HPLC Method Validation Data The following table presents hypothetical, yet typical, validation results for an HPLC analysis of this compound, based on data for similar compounds. researchgate.netcmes.org
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | 0.02 µg/mL |
| LOQ | 0.06 µg/mL |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov The direct analysis of this compound by GC could be challenging due to its relatively high molecular weight and potential for thermal degradation.
However, GC analysis can be made feasible through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For imidazole-containing compounds, derivatization with agents like isobutyl chloroformate has been successfully employed to facilitate GC-MS analysis. researchgate.netgdut.edu.cnmdpi.com This approach is particularly useful for detecting and quantifying volatile or semi-volatile impurities that may not be readily observed by HPLC. The method would typically use a capillary column (e.g., ATTM-5ms) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides unique information about the molecule's atoms, bonds, and functional groups.
NMR spectroscopy is the most definitive technique for structural elucidation in organic chemistry.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the N-methyl group, the two protons on the imidazole ring, and the protons of the cyclopentyl group. The integration of these signals would correspond to the number of protons in each group (3H, 1H, 1H, and 9H respectively).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the N-methyl carbon, the three carbons of the imidazole ring, and the carbons of the cyclopentyl group.
2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC is crucial for establishing long-range (2-3 bond) correlations, which can definitively link the cyclopentylthio group to the C2 position of the 1-methyl-1H-imidazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ These chemical shifts are estimated based on known values for substituted imidazoles and cyclopentyl thioethers. nih.govrsc.org
| Group | Atom Number (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-Methyl | 1' | ~ 3.6 - 3.8 | ~ 33 - 35 |
| Imidazole C2 | 2 | - | ~ 145 - 148 |
| Imidazole C4 | 4 | ~ 6.9 - 7.1 | ~ 127 - 129 |
| Imidazole C5 | 5 | ~ 6.8 - 7.0 | ~ 120 - 122 |
| Cyclopentyl CH (α) | 1" | ~ 3.5 - 3.7 | ~ 45 - 48 |
| Cyclopentyl CH₂ (β) | 2", 5" | ~ 1.9 - 2.1 | ~ 33 - 35 |
| Cyclopentyl CH₂ (γ) | 3", 4" | ~ 1.5 - 1.7 | ~ 25 - 27 |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The calculated exact mass of this compound (C₉H₁₄N₂S) is 182.0929 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve:
Cleavage of the sulfur-cyclopentyl bond, resulting in a fragment corresponding to the cyclopentyl cation (m/z 69) and the 1-methyl-1H-imidazole-2-thiol radical cation (m/z 113).
Loss of the entire cyclopentylthio group.
Fragmentation of the imidazole ring, which commonly involves the loss of species like HCN. researchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z (charge/mass ratio) | Proposed Identity |
| 183.1007 | [M+H]⁺: Protonated molecular ion |
| 182.0929 | [M]⁺: Molecular ion |
| 113.0435 | [M - C₅H₉]⁺: Loss of the cyclopentyl radical |
| 69.0704 | [C₅H₉]⁺: Cyclopentyl cation |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C-N stretching of the imidazole ring, and a C-S stretching vibration.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The imidazole ring is a chromophore that absorbs in the UV region. The position of the maximum absorption (λmax) is influenced by substituents. For this compound, an absorption maximum is expected in the range of 210-240 nm. slideserve.com This technique is particularly useful for quantitative analysis using the Beer-Lambert law, forming the basis for UV detection in HPLC.
Table 4: Summary of Predicted IR and UV-Vis Spectroscopic Data
| Technique | Feature | Predicted Value |
| IR Spectroscopy | C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ |
| C-H Stretch (Imidazole Ring) | 3050 - 3150 cm⁻¹ | |
| C=N Stretch (Imidazole Ring) | 1500 - 1600 cm⁻¹ | |
| C-N Stretch (Imidazole Ring) | 1350 - 1450 cm⁻¹ | |
| C-S Stretch | 600 - 800 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax in Ethanol/Methanol | ~ 210 - 240 nm |
Hyphenated Techniques for Complex Sample Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples, such as biological matrices. The combination of chromatography with mass spectrometry offers high selectivity and sensitivity, making it a cornerstone for pharmaceutical and metabolic research.
LC-MS/MS Applications in Biological Matrix Research (animal models)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of small molecules in complex biological samples due to its superior sensitivity and specificity. nih.gov A highly sensitive and validated LC-MS/MS method can be developed for the determination of this compound in plasma samples obtained from animal models, such as rats or mice, to support pharmacokinetic studies. nih.govjaptronline.com
The analytical methodology typically involves protein precipitation to extract the analyte from the plasma matrix. japtronline.com An internal standard (IS), often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. nih.gov Chromatographic separation is commonly achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). sielc.comnih.gov
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). japtronline.comnih.gov The MRM transitions are specific pairs of precursor and product ions for the analyte and the internal standard, which provides high selectivity and minimizes interference from other components in the biological matrix. japtronline.com
Method validation is performed according to regulatory guidelines and typically includes assessments of linearity, sensitivity, precision, accuracy, recovery, and matrix effect. nih.gov
Table 1: Hypothetical LC-MS/MS Method Parameters and Validation Summary for this compound in Rat Plasma
| Parameter | Value / Description |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Sample Preparation | Protein precipitation with acetonitrile |
| MRM Transition (Analyte) | Specific m/z of precursor ion → m/z of product ion (e.g., based on compound's molecular weight) |
| MRM Transition (IS) | Specific m/z of stable isotope-labeled precursor ion → m/z of product ion |
| Linear Range | 0.1 - 1000 ng/mL |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% |
| Inter-day Precision (CV%) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
GC-MS for Metabolite Identification (animal models)
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification of metabolites in biological samples from animal studies. frontiersin.org While LC-MS is often preferred for its applicability to a wider range of compounds, GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be matched against established libraries for metabolite identification. nih.gov For compounds that are not volatile, a derivatization step is often required to increase their volatility and thermal stability. nih.gov
In a hypothetical study to identify metabolites of this compound in urine or liver microsome samples from an animal model, samples would first undergo extraction. This could involve liquid-liquid extraction or solid-phase extraction to isolate the metabolites. The extracts would then be derivatized, for example, by silylation, to make polar metabolites amenable to GC analysis.
The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary column (e.g., HP-5MS), and the eluting compounds are ionized, typically by electron impact (EI). frontiersin.org The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint, which can be used to elucidate the structure of the metabolites. nih.gov Potential metabolic pathways for this compound include oxidation of the sulfur atom (to sulfoxide (B87167) and sulfone), hydroxylation of the cyclopentyl ring, and combinations thereof.
Table 2: Potential Metabolites of this compound Identified by GC-MS in an Animal Model
| Putative Metabolite | Metabolic Pathway | Expected Mass Shift from Parent Compound |
| 1-methyl-2-(cyclopentylsulfinyl)-1H-imidazole | S-Oxidation | +16 Da |
| 1-methyl-2-(cyclopentylsulfonyl)-1H-imidazole | S-Oxidation | +32 Da |
| 2-((hydroxycyclopentyl)thio)-1-methyl-1H-imidazole (various isomers) | Hydroxylation | +16 Da |
| 1-methyl-2-((hydroxycyclopentyl)sulfinyl)-1H-imidazole (various isomers) | S-Oxidation & Hydroxylation | +32 Da |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformation, which is invaluable for confirming the chemical structure and understanding the solid-state properties of a compound. nih.gov
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is typically grown by slow evaporation of a solution of the purified compound in a suitable solvent. nih.gov The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov The structural data for related imidazole derivatives indicate that these compounds can form various crystal packing arrangements influenced by hydrogen bonding and other intermolecular forces. nih.govmdpi.comresearchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value / Description |
| Chemical Formula | C10H16N2S |
| Formula Weight | 196.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1022.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.275 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Future Research Directions and Translational Perspectives for 2 Cyclopentylthio 1 Methyl 1h Imidazole
Exploration of Untapped Biological Activities and Therapeutic Research Applications
The imidazole (B134444) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govmdpi.com Derivatives of imidazole have demonstrated a vast spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular activities. jchemrev.comnih.govclinmedkaz.org The electron-rich nature of the imidazole ring allows it to bind readily to various enzymes and receptors within biological systems, making it a versatile core for drug design. nih.govresearchgate.netresearchgate.net Specifically, substituted thioimidazoles are known to possess significant biological properties, including potential as anticancer, antimicrobial, and antioxidant agents. nih.gov
Given this extensive background, 2-(cyclopentylthio)-1-methyl-1H-imidazole represents a promising candidate for broad biological screening. Its structural features—a classic 1-methyl-imidazole core combined with a thioether linkage and a cyclopentyl group—suggest several avenues for therapeutic exploration. Future research should prioritize screening this compound against a diverse panel of targets to uncover its full therapeutic potential.
Key areas for investigation include:
Antimicrobial Activity: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Imidazole derivatives, including those combined with thiadiazole or thiazolidinone moieties, have shown moderate to strong inhibitory effects against various bacterial and fungal strains. clinmedkaz.orgcornell.edu Therefore, assessing the activity of this compound against clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) is a logical first step. clinmedkaz.orgnih.gov
Anticancer Activity: Numerous imidazole derivatives have been investigated as potential anticancer drugs, targeting various mechanisms such as kinase inhibition, tubulin polymerization, and histone deacetylase (HDAC) inhibition. nih.govmdpi.com The structural similarity of the imidazole core to natural biomolecules like purines allows these compounds to interfere with cancer cell signaling and proliferation pathways. mdpi.com Screening against a panel of cancer cell lines (e.g., breast, colon, lung) could reveal cytotoxic or cytostatic effects worthy of further investigation. nih.gov
Anti-inflammatory and Analgesic Properties: Certain imidazole-containing compounds have been reported to possess anti-inflammatory and analgesic properties, potentially through mechanisms like COX-2 enzyme inhibition. nih.govjchemrev.comresearchgate.net Evaluating the compound's ability to modulate inflammatory pathways could open doors for its development in treating inflammatory disorders.
| Potential Biological Activity | Rationale Based on Chemical Class | Potential Research Application |
|---|---|---|
| Antimicrobial (Antibacterial, Antifungal) | Imidazole and thioimidazole derivatives are well-documented antimicrobial agents. nih.govclinmedkaz.orgnih.gov | Development of new treatments for infectious diseases, particularly those caused by resistant strains. |
| Anticancer | The imidazole scaffold is a core component of many kinase inhibitors and other anticancer drugs. nih.govmdpi.com | Discovery of novel agents for various cancer types by targeting cell proliferation and survival pathways. |
| Antiviral | Imidazole derivatives have shown promise against various viruses, including ZIKV, HIV, and SARS-CoV-2. jchemrev.comnih.gov | Screening for activity against a broad range of viruses to identify new antiviral therapies. |
| Anti-inflammatory | Some imidazole compounds inhibit key inflammatory enzymes like COX-2. researchgate.net | Investigation as a potential treatment for chronic inflammatory diseases. |
Development of this compound as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. The development of such probes is crucial for validating new drug targets and understanding complex biological pathways. The structure of this compound makes it a suitable scaffold for derivatization into a chemical probe.
The imidazole ring can serve as a potent interaction motif with biological targets, while the thioether linkage and cyclopentyl group offer sites for chemical modification without drastically altering the core structure. nih.govnih.gov To transform this compound into a chemical probe, a reporter tag would need to be appended. This could be:
A fluorophore for use in fluorescence microscopy and imaging applications.
A biotin tag for affinity purification of the target protein (pull-down assays).
A photo-crosslinkable group to covalently link the probe to its binding partner upon UV irradiation, facilitating target identification.
Once a potential biological activity is identified (as discussed in 8.1), a corresponding chemical probe could be synthesized. For example, if the compound shows potent anticancer activity by inhibiting a specific kinase, a biotinylated version could be used to isolate and confirm the identity of that kinase from cell lysates. This approach provides direct evidence of the drug-target interaction and helps to elucidate the compound's mechanism of action at a molecular level.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. mdpi.comcrimsonpublishers.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and optimize existing leads. mdpi.com For a molecule like this compound, AI/ML can be integrated in several key areas.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms. nih.govresearchgate.net By training these models on datasets of known thioether-containing imidazole derivatives and their measured biological activities, it becomes possible to predict the potency or toxicity of new, unsynthesized analogs. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. crimsonpublishers.com
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. mdpi.com Starting with the this compound scaffold, these models could suggest modifications—for example, replacing the cyclopentyl group with other cyclic or acyclic moieties—to optimize binding affinity for a specific target or improve pharmacokinetic properties like solubility.
Synthesis Planning: Retrosynthesis, the process of planning a chemical synthesis backward from the product, is a complex task that can be aided by AI. nih.gov ML models trained on vast reaction databases can propose viable synthetic routes to this compound and its derivatives, potentially identifying more efficient or cost-effective pathways than those devised by human chemists. chemrxiv.org
| AI/ML Application | Description | Impact on Research of the Compound |
|---|---|---|
| Predictive Modeling (QSAR) | Algorithms predict biological activity and properties (e.g., ADMET) based on molecular structure. mdpi.comnih.gov | Prioritizes synthesis of derivatives with higher predicted potency and better safety profiles. |
| Generative Models | AI designs novel molecular structures optimized for specific therapeutic profiles. mdpi.com | Suggests novel, optimized analogs of the lead compound for improved efficacy. |
| Retrosynthesis Prediction | AI proposes efficient multi-step pathways for chemical synthesis. nih.gov | Accelerates the synthesis of the compound and its derivatives, overcoming potential synthetic challenges. |
| High-Throughput Screening Analysis | ML algorithms analyze large screening datasets to identify hits and patterns. | Efficiently identifies initial biological activities from large-scale screening campaigns. |
Challenges and Opportunities in the Academic Research of Thioether-Containing Imidazole Derivatives
The academic pursuit of novel thioether-containing imidazole derivatives, including this compound, is accompanied by both significant challenges and compelling opportunities.
Challenges:
Synthetic Complexity: While numerous methods for synthesizing the imidazole core exist, the regiocontrolled introduction of specific substituents, particularly at the 2-position with a thioether linkage, can be challenging. rsc.orgdntb.gov.uarsc.org Developing robust, scalable, and versatile synthetic routes is often a primary hurdle in academic labs.
Structure-Activity Relationship (SAR) Elucidation: The chemical space of possible imidazole derivatives is immense. Systematically probing the SAR by modifying the N1-substituent (methyl), the 2-thioether group (cyclopentyl), and the core imidazole ring requires significant synthetic effort and biological testing resources.
Biological Target Identification: Even when a compound shows promising phenotypic activity (e.g., it kills cancer cells), identifying its precise molecular target(s) can be a complex and resource-intensive process, often requiring specialized techniques like chemical proteomics.
Opportunities:
Addressing Unmet Medical Needs: The unique structural features of thioether-containing imidazoles offer the potential to interact with novel biological targets or overcome resistance mechanisms associated with existing drugs. nih.gov This is particularly relevant in the fields of oncology and infectious diseases, where new therapeutic agents are urgently needed.
Chemical Diversity: The imidazole scaffold is highly amenable to chemical modification, allowing for the creation of large and diverse compound libraries. This diversity increases the probability of discovering molecules with novel biological activities.
Leveraging New Technologies: The challenges of synthesis and SAR can be mitigated by modern technologies. High-throughput synthesis and screening platforms, combined with the AI/ML-driven design approaches discussed previously, can dramatically accelerate the discovery and optimization process. mdpi.comcrimsonpublishers.com
Interdisciplinary Collaboration: Research on this class of compounds naturally fosters collaboration between synthetic chemists, medicinal chemists, biologists, and computational scientists, creating a rich environment for innovation and discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(cyclopentylthio)-1-methyl-1H-imidazole, and how is the product characterized?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopentylthiol groups can be introduced by reacting 1-methyl-1H-imidazole derivatives with cyclopentyl disulfides or thiols under basic conditions (e.g., K₂CO₃ in DMF or THF) .
- Characterization :
- Spectroscopy : Use IR to confirm thioether (C-S) stretches (~600–700 cm⁻¹) and NMR to verify cyclopentyl protons (δ 1.5–2.5 ppm) and imidazole protons (δ 7.0–8.0 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm purity .
- X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis (e.g., using SHELXL) resolves bond lengths and angles, as demonstrated for analogous imidazole derivatives .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Multi-Technique Validation :
- NMR/IR Consistency : Cross-check NMR peak integration (e.g., cyclopentyl vs. imidazole protons) with IR functional group assignments .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF to rule out byproducts .
- Chromatography : Use HPLC or GC-MS to assess purity (>95%) and detect unreacted starting materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
- Computational Validation :
- DFT Calculations : Optimize the structure using Gaussian or ORCA and compare calculated NMR/IR spectra with experimental data to identify conformational differences .
- Crystal Packing Effects : For X-ray data mismatches, analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may distort bond angles vs. isolated-molecule models .
- Dynamic Effects : Consider variable-temperature NMR to assess rotational barriers in the cyclopentyl group, which may cause peak broadening .
Q. What strategies optimize reaction conditions to improve yield and selectivity in synthesizing this compound?
- Parameter Screening :
- Catalysts : Test Pd/Cu-mediated coupling for regioselective thioether formation, as seen in aryl-imidazole syntheses .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and byproduct formation .
- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions like over-alkylation .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?
- SHELXL Workflow :
- Twinning : Apply TWIN/BASF commands in SHELXL to refine data from non-merohedral twins, as used for related imidazole crystals .
- Disordered Groups : For flexible cyclopentyl moieties, use PART/SUMP restraints and isotropic thermal parameters (Ueq) to model partial occupancy .
Q. What methodologies are recommended for studying the biological activity of this compound (e.g., enzyme inhibition)?
- In-Silico Screening :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like EGFR or antifungal enzymes, based on imidazole derivatives in and .
- ADMET Prediction : Employ SwissADME or ADMETLab to assess pharmacokinetics (e.g., LogP, BBB permeability) .
- In-Vitro Assays :
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Measure activity against α-glucosidase or CYP450 isoforms via fluorometric/colorimetric assays .
Data Contradiction Analysis
Q. How should conflicting data (e.g., NMR vs. X-ray) be reconciled for this compound?
- Case Study : If NMR suggests axial cyclopentyl conformation but X-ray shows equatorial, consider:
- Solution vs. Solid-State Differences : Use NOESY NMR to detect solution-phase conformations and compare with X-ray .
- Dynamic Effects : Variable-temperature XRD may reveal phase-dependent conformational changes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
